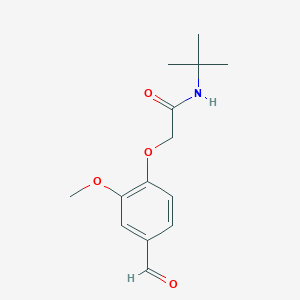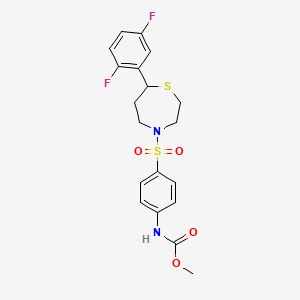
N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as TFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFM-2 belongs to the family of phenylacetamides and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has also been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases.
Biochemical and Physiological Effects
N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which may be due to its ability to inhibit the activity of cyclooxygenases. N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the GABAergic system. In addition, N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is its ability to modulate the GABAergic system, which is involved in the regulation of neuronal excitability. This makes it a potentially useful tool for studying the mechanisms underlying neurological disorders, such as epilepsy and Parkinson's disease. However, there are also some limitations to the use of N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide in lab experiments. For example, it has been shown to have a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. One area of research could be to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate the mechanisms underlying its neuroprotective effects. Additionally, more research could be done to optimize the synthesis of N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and to develop more stable analogs of the compound.
Métodos De Síntesis
N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2-nitrophenol with tert-butyl bromoacetate, followed by reduction of the resulting intermediate with sodium borohydride. The final product is then obtained by reacting the intermediate with 4-formyl-2-methoxyphenol and acetic anhydride.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-tert-butyl-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)15-13(17)9-19-11-6-5-10(8-16)7-12(11)18-4/h5-8H,9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYUIENTPCLQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2719690.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2719691.png)

![1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol](/img/structure/B2719693.png)


![2-[1-(Dimethylamino)-3-(2-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2719697.png)
![7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719698.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)


